molecular formula C11H9N3O2S B254540 (E)-4-((2-(thiazol-2-yl)hydrazono)methyl)benzoic acid

(E)-4-((2-(thiazol-2-yl)hydrazono)methyl)benzoic acid

Cat. No. B254540
M. Wt: 247.28 g/mol
InChI Key: FFFLNCMFTRMURV-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((2-(thiazol-2-yl)hydrazono)methyl)benzoic acid, commonly known as Thiosemicarbazone, is a versatile organic compound that has gained immense attention from the scientific community due to its potential applications in various fields. Thiosemicarbazone has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

Thiosemicarbazone has a unique mechanism of action, which involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria. Thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, which is involved in the synthesis of DNA and RNA. Thiosemicarbazone has also been shown to inhibit the activity of thymidylate synthase, which is involved in the synthesis of thymidine.
Biochemical and Physiological Effects:
Thiosemicarbazone has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. Thiosemicarbazone has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Thiosemicarbazone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, Thiosemicarbazone also has some limitations, including its poor solubility in water and its potential to form complexes with metal ions.

Future Directions

Thiosemicarbazone has several potential future directions, including the development of new Thiosemicarbazone derivatives with improved properties, the study of Thiosemicarbazone's potential applications in other fields, such as materials science and environmental science, and the investigation of Thiosemicarbazone's potential use as a therapeutic agent for other diseases.
In conclusion, Thiosemicarbazone is a versatile organic compound that has gained immense attention from the scientific community due to its potential applications in various fields. Thiosemicarbazone has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. The development of Thiosemicarbazone derivatives with improved properties and the investigation of Thiosemicarbazone's potential use as a therapeutic agent for other diseases are some of the potential future directions for Thiosemicarbazone research.

Synthesis Methods

Thiosemicarbazone can be synthesized through various methods, including the reaction of thiosemicarbazide with aldehydes or ketones. The reaction takes place in the presence of an acid catalyst, which results in the formation of Thiosemicarbazone. The synthesis of Thiosemicarbazone can also be achieved through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

Scientific Research Applications

Thiosemicarbazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Thiosemicarbazone has shown promising results in the treatment of various diseases, including cancer, viral infections, and bacterial infections. Thiosemicarbazone has also been studied for its potential use as an antifungal agent.

properties

Product Name

(E)-4-((2-(thiazol-2-yl)hydrazono)methyl)benzoic acid

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

4-[(E)-(1,3-thiazol-2-ylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C11H9N3O2S/c15-10(16)9-3-1-8(2-4-9)7-13-14-11-12-5-6-17-11/h1-7H,(H,12,14)(H,15,16)/b13-7+

InChI Key

FFFLNCMFTRMURV-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=CS2)C(=O)O

SMILES

C1=CC(=CC=C1C=NNC2=NC=CS2)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=CS2)C(=O)O

Origin of Product

United States

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